5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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Overview
Description
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The compound can be synthesized through two substitution reactions . It can also be used as a reagent to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code is 1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3 .Chemical Reactions Analysis
The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 309.21 . Its SMILES string is O=C (OC © ©C)N1CCC=C (B2OC © ©C © ©O2)C1 .Scientific Research Applications
Synthesis of High-Performance Semiconducting Polymers : A derivative of the compound, 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, has been developed for the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers. These polymers are significant in creating high-performance semiconducting materials (Kawashima et al., 2013).
Development of Heteroaryl-Linked Benzimidazoles : The compound has been used in microwave-assisted synthesis to create N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. These benzimidazoles, when cross-coupled with heteroaryl halides, yield a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Crystal Structure and Vibrational Properties Studies : This compound has been synthesized and characterized through various methods like FT-IR, NMR, and X-ray diffraction. Its crystal structure and vibrational properties have been analyzed to understand its molecular configuration and potential applications in material science and chemistry (Wu et al., 2021).
Synthesis of Boronic Acid Ester Intermediates : The compound has been used in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are significant in organic synthesis and pharmaceutical research (Huang et al., 2021).
Luminescent Conjugated Polymers : It has been utilized in the synthesis of luminescent 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole-based conjugated polymers. These polymers exhibit brilliant red colors and are important in the development of optical materials (Zhu et al., 2007).
Ultrasound-Promoted Synthesis of Thiazole Derivatives : The compound has been employed in the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, showcasing potential applications in pharmacology and drug development (Gomha & Khalil, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Biochemical Pathways
The borylation process can affect various biochemical pathways, particularly those involving alkylbenzenes .
Pharmacokinetics
Similar compounds have been shown to have a melting point of 31°c , which may impact their bioavailability.
Result of Action
The borylation process can result in the formation of pinacol benzyl boronate , which can have various effects depending on the context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. For instance, the compound has a storage temperature of 2-8°C , suggesting that temperature can affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-14-7/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWLZYOVWNCGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671314 |
Source
|
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086111-09-2 |
Source
|
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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